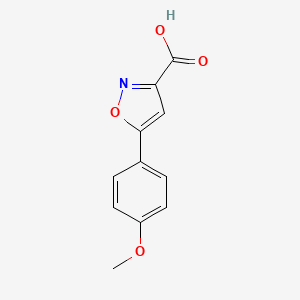

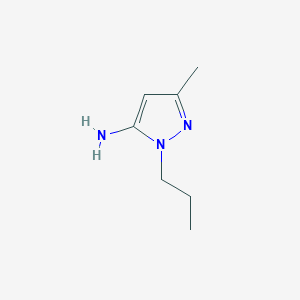

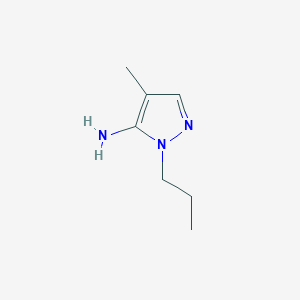

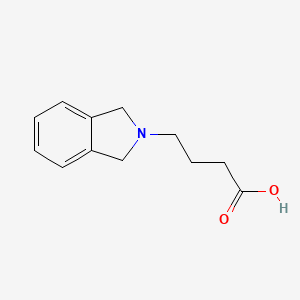

3-methyl-1-propyl-1H-pyrazol-5-amine

Übersicht

Beschreibung

The compound "3-methyl-1-propyl-1H-pyrazol-5-amine" is a derivative of the pyrazole class, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities and are used as building blocks in organic synthesis for a wide variety of compounds .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, methylation of 5-amino-3-methylthio-1H-pyrazoles with CH3I leads to the formation of methylated products, with the ratio of isomers depending on the substituent at the 4-position of the pyrazole ring . Another approach involves the condensation of arylglyoxals with pyrazol-5-amines, which provides selective access to pyrazolo-fused compounds through multicomponent domino reactions . Additionally, a one-pot synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles from 3-methyl isoxazole-5-carboxylic acid has been reported . The synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine demonstrates a solvent-free condensation/reduction reaction sequence, highlighting the versatility of pyrazole synthesis methods .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed by X-ray diffraction analysis. For example, Schiff bases derived from pyrazolone and their Cu(II) complexes have been structurally characterized, revealing their molecular geometries . Similarly, the crystal structure of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine has been determined, with a focus on its supramolecular characteristics . These studies provide insights into the molecular conformations and interactions that are crucial for the properties and reactivity of pyrazole derivatives.

Chemical Reactions Analysis

Pyrazole derivatives undergo a variety of chemical reactions. For instance, 3-methyl-1-phenyl-2-pyrazoline-5-one reacts with amines and phenols to yield substituted pyrazolones, which can further cyclize to form azolylidene pyrazolones . The reactivity of these compounds is influenced by the nature of the substituents and the conditions of the reaction, such as the presence of malononitrile or the type of amine used.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are closely related to their molecular structure. NMR studies suggest that certain ligands exist in the amine-one tautomeric form in solution at room temperature . The thermal analyses and magnetic moment measurements of Cu(II) complexes of pyrazole derivatives provide additional information about their stability and electronic properties . Furthermore, the synthesis of isomeric reaction products and their hydrogen-bonded structures in the solid state highlight the importance of intermolecular interactions in determining the physical properties of these compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Pyrazole Derivatives

Pyrazole derivatives like 3-methyl-1-propyl-1H-pyrazol-5-amine have been synthesized and characterized extensively. These compounds are known for their unique crystal structures and their potential biological activity against cancer and microbes. For instance, Titi et al. (2020) synthesized various pyrazole derivatives and conducted X-Ray crystal studies alongside bioactivity assessments. The structures of these compounds were confirmed through multiple spectroscopic techniques, and their biological relevance, especially in combating breast cancer and microbes, was highlighted (Titi et al., 2020).

Applications in Heterocyclic Chemistry

The versatility of 3-methyl-1-propyl-1H-pyrazol-5-amine is evident in heterocyclic chemistry, where it's used as a key intermediate for synthesizing various complex structures. El‐Mekabaty et al. (2017) detailed the synthesis of functionalized indole-3-yl pyrazole derivatives, emphasizing the compound's role in forming novel pyrazolo[1,5-a]pyrimidines and other heterocyclic compounds. This illustrates the compound's utility in creating pharmacologically interesting structures (El‐Mekabaty et al., 2017).

Catalytic Applications in Organic Synthesis

Further, 3-methyl-1-propyl-1H-pyrazol-5-amine is pivotal in catalysis, enhancing the efficiency of certain organic reactions. A study by Gunasekaran et al. (2014) showcased the use of 3-methyl-1-aryl-1H-pyrazol-5-amines in l-proline-catalyzed domino reactions. This methodology is crucial for synthesizing N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines, highlighting the compound's contribution to creating complex molecules efficiently (Gunasekaran et al., 2014).

Innovative Synthetic Methodologies

Innovative methodologies using 3-methyl-1-propyl-1H-pyrazol-5-amine have been developed for synthesizing heterocyclic compounds. For instance, Afsar et al. (2018) designed and synthesized novel nanomagnetic catalysts incorporating this compound. These catalysts were then utilized in the preparation of pyrazolo[3,4-b]pyridine derivatives, demonstrating the compound's role in advancing green chemistry and catalysis (Afsar et al., 2018).

Safety and Hazards

Zukünftige Richtungen

Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . Owing to this diversity in the biological field, this nucleus has attracted the attention of many researchers to study its skeleton chemically and biologically . Therefore, future research directions could include the development of new synthesis methods, the exploration of new biological activities, and the design of new drugs based on the pyrazole scaffold .

Eigenschaften

IUPAC Name |

5-methyl-2-propylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-3-4-10-7(8)5-6(2)9-10/h5H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCLLJFZYXMFAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360252 | |

| Record name | 3-Methyl-1-propyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-1-propyl-1H-pyrazol-5-amine | |

CAS RN |

3524-34-3 | |

| Record name | 3-Methyl-1-propyl-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3524-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1-propyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Methyl-benzylsulfanyl)-[1,2,4]thiadiazol-5-ylamine](/img/structure/B1299316.png)

![5-[2-(2-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1299327.png)

![5-[2-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1299328.png)

![5-[2-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1299329.png)

![5-[2-(4-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1299330.png)